1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.
Introduction of the Benzo[d]imidazole Moiety: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde.
Attachment of the 2,5-Dimethoxyphenyl Group: This can be done via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride.
Incorporation of the 2,4-Dimethylphenoxypropyl Group: This step may involve etherification reactions using appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-thione
- 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4/c1-20-10-12-27(21(2)16-20)37-15-7-14-32-25-9-6-5-8-24(25)31-30(32)22-17-29(34)33(19-22)26-18-23(35-3)11-13-28(26)36-4/h5-6,8-13,16,18,22H,7,14-15,17,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUVMVYIVKVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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